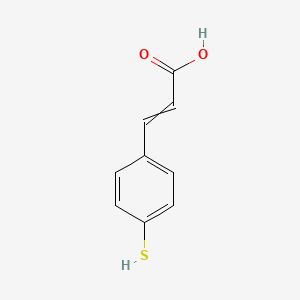

3-(4-sulfanylphenyl)prop-2-enoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “3-(4-sulfanylphenyl)prop-2-enoic Acid” often involves condensation reactions, with sulfuric acid derivatives used as catalysts to promote these reactions under specific conditions. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the condensation of aromatic aldehydes and pyrazolones, yielding high yields under refluxing conditions (Tayebi et al., 2011). This highlights the potential methodologies that could be adapted for the synthesis of “3-(4-sulfanylphenyl)prop-2-enoic Acid”.

Molecular Structure Analysis

The molecular structure of compounds related to “3-(4-sulfanylphenyl)prop-2-enoic Acid” has been characterized by various spectroscopic methods and quantum chemical calculations. For instance, the structural investigation of a similar compound using X-ray crystallography and spectroscopic methods provided insights into intramolecular and intermolecular interactions stabilizing the molecule (Venkatesan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of “3-(4-sulfanylphenyl)prop-2-enoic Acid” derivatives have been explored through various reactions. For instance, the compound has been utilized in the synthesis of potential antileukotrienic drugs, indicating its reactivity and usefulness in synthesizing biologically active molecules (Jampílek et al., 2004).

Physical Properties Analysis

The physical properties of compounds similar to “3-(4-sulfanylphenyl)prop-2-enoic Acid” have been studied, including their crystal structures and hydrogen bonding patterns. Such studies provide insights into the compound's stability and potential interactions in various environments (Kumar et al., 2017).

Wissenschaftliche Forschungsanwendungen

Material Science Applications

Compounds similar to 3-(4-sulfanylphenyl)prop-2-enoic Acid have been explored for their material properties. For example, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid derivatives from 4-dimethylaminobenzaldehyde and methyl cyanoacetate has been investigated. These derivatives exhibit unique electronic properties analyzed by ultraviolet-visible absorption spectroscopy and cyclic voltammetry, highlighting their potential in electronic and photonic materials (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Liquid Crystal Technology

The research into thiophene-based prop-2-enoates has shown their capability to promote excellent photoalignment of bulk commercial nematic liquid crystals. These compounds, derived from modifications at the molecular level similar to 3-(4-sulfanylphenyl)prop-2-enoic Acid, demonstrate the influence of fluoro-substituents on liquid crystal alignment, an essential property for liquid crystal display (LCD) technologies (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Synthetic Chemistry

In synthetic chemistry, derivatives of similar structures have been utilized for synthesizing various organic molecules. For instance, the creation of 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetic Acid derivatives through reactions involving thiols or sodium sulfide showcases the versatility of these compounds in synthesizing heterocyclic structures, which could have applications in pharmaceuticals and agrochemicals (Fukamachi, Konishi, & Kobayashi, 2011).

Catalysis and Organic Reactions

The use of sulfuric acid derivatives, such as [3-(3-silicapropyl)sulfanyl]propyl ester, as recyclable catalysts in condensation reactions, underscores the potential of sulfur-containing organic compounds in facilitating environmentally friendly chemical processes. These catalysts have been applied in synthesizing complex organic molecules with high yields, demonstrating their efficiency and recyclability (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Zukünftige Richtungen

The future directions for research on “3-(4-sulfanylphenyl)prop-2-enoic Acid” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

Eigenschaften

IUPAC Name |

3-(4-sulfanylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c10-9(11)6-3-7-1-4-8(12)5-2-7/h1-6,12H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKXZKKNPSNVQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-sulfanylphenyl)prop-2-enoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

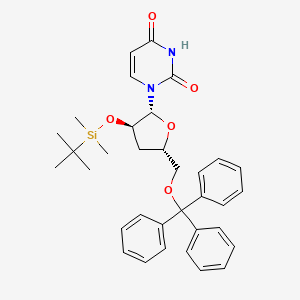

![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)